![molecular formula C13H10BrF2NO B2737728 4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol CAS No. 1232791-66-0](/img/structure/B2737728.png)
4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol, also known as 4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol or 4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol, is a compound used in many scientific and industrial applications. This compound is known for its unique properties, such as its high solubility in water, its stability in a wide range of pH levels, and its low toxicity. In addition, 4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol is used in the synthesis of various organic compounds and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Photoactive Materials
This compound has been used in the synthesis and characterization of photoactive materials . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches through external control . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Photomechanical Molecular Crystals
Photomechanical molecular crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism . This compound could potentially be used in the development of these crystals, thus converting photochemical energy to mechanical energy .
Light Responsive Smart Materials
The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . This compound could potentially be used in the development of these materials .
Photoswitchable Materials
The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties . This compound could potentially be used in the development of these materials .
Inhibitors of Cyclin-Dependent Kinases
This compound has been used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases . These kinases play crucial roles in cell cycle regulation, and their inhibitors have potential applications in cancer therapy .
Selective Inhibition of p38 MAP Kinase
This compound has also been used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase . This kinase is involved in cellular responses to stress and inflammation, and its inhibitors have potential applications in the treatment of autoimmune diseases and cancer .
Cross-Coupling Reactions
4-Bromophenol, a common aryl bromide reagent, can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications . As a derivative of 4-bromophenol, this compound could potentially be used in similar reactions .
Synthesis of Novel Compounds
This compound could potentially be used in the synthesis of novel compounds for various scientific research applications . For example, it could be used to synthesize new photoactive molecules, new inhibitors of kinases, or new materials for various applications .
Eigenschaften
IUPAC Name |
4-bromo-2-[(3,5-difluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUYGPIZIWHCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

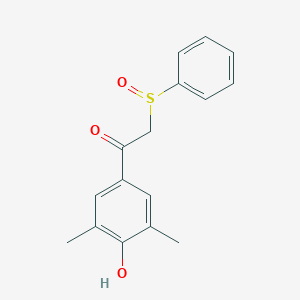
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737650.png)
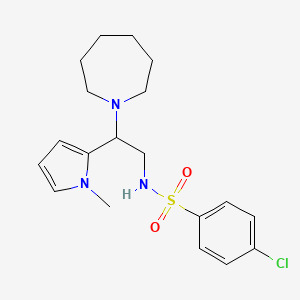
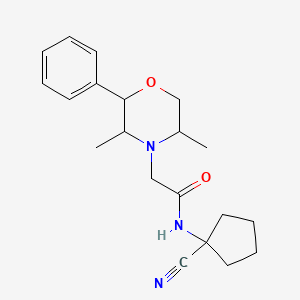
amine dihydrochloride](/img/structure/B2737653.png)
![N-[3-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2737654.png)
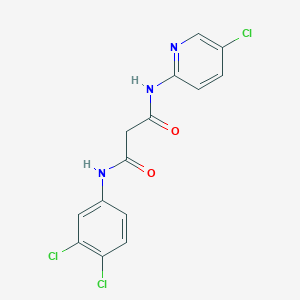
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737658.png)
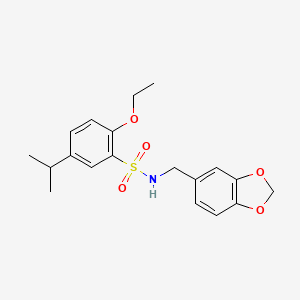

![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737665.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737668.png)